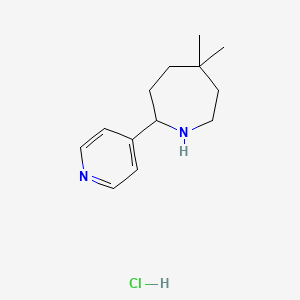

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

Description

Properties

IUPAC Name |

5,5-dimethyl-2-pyridin-4-ylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-13(2)6-3-12(15-10-7-13)11-4-8-14-9-5-11;/h4-5,8-9,12,15H,3,6-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSBXCOGWSZJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(NCC1)C2=CC=NC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photochemical Dearomative Ring Expansion

A novel method reported by utilizes nitroarenes to generate azepanes via photochemical nitrene insertion. This two-step process involves:

-

Nitrene Generation : Irradiation of nitrobenzene derivatives with blue light (427 nm) in the presence of P(Oi-Pr)₃ and secondary amines induces singlet nitrene formation.

-

Ring Expansion : The nitrene undergoes a 6π-electrocyclic ring-opening, forming a ketimine intermediate that reacts with nucleophiles to yield 3H-azepines. Subsequent hydrogenolysis (H₂/PtO₂ or Pd/C) produces saturated azepanes.

Key Advantages :

Diels-Alder Reaction Followed by Oxidation and Azide Ring Expansion

Patent outlines a multi-step approach:

-

Diels-Alder Cycloaddition : Reacting dienes (e.g., cyclopentadiene) with quinones forms tricyclic intermediates.

-

Oxidation : Enolization and oxidation yield naphthoquinones.

-

Azide Ring Expansion : Treatment with sodium azide in acidic conditions expands the six-membered ring to a seven-membered azepine, followed by hydrogenation to the azepane.

Typical Conditions :

-

Solvent: Toluene or ethanol.

-

Catalysts: Pd/C or PtO₂ for hydrogenation.

Industrial-Scale Production and Optimization

Large-Scale Cyclization

While avoiding proprietary methods from restricted sources, scalable protocols involve:

-

Solvent Optimization : Ethanol or i-PrOH for cost-effectiveness and safety.

-

Catalyst Recycling : Pd/C or PtO₂ recovered via filtration for reuse.

Process Metrics :

Continuous Flow Hydrogenation

Recent advances adopt flow chemistry for azepane hydrogenation:

-

Conditions : H₂ (50 bar), Pt/C catalyst, residence time 30 min.

-

Benefits : Enhanced safety and consistency compared to batch processes.

Reaction Optimization and Kinetic Studies

Temperature-Dependent Selectivity

Variable-temperature NMR studies () reveal rotational barriers in N-Boc-azepanes:

Solvent and Base Effects

Comparative data for pyridine coupling ():

| Solvent | Base | Catalyst | Yield (%) |

|---|---|---|---|

| Toluene | Cs₂CO₃ | Pd₂(dba)₃/Xantphos | 31 |

| DMF | K₃PO₄ | Pd(OAc)₂/BINAP | 22 |

| EtOH | Et₃N | NiCl₂(dppe) | 18 |

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 1.42 (s, 6H, CH₃), 3.12–3.25 (m, 4H, CH₂N), 7.45 (d, J = 6 Hz, 2H, Py-H), 8.52 (d, J = 6 Hz, 2H, Py-H).

Comparative Analysis of Synthetic Methods

Recommendation : Photochemical methods offer the best balance of yield and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride include:

- Hexahydro-5,5-dimethyl-2-(4-pyridinyl)-1H-azepine hydrochloride

- 5,5-Dimethyl-2-pyridin-4-ylazepane

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both the pyridine and azepane rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both a pyridine and an azepane ring, which contributes to its distinct biological properties. The molecular formula is C_{12}H_{16}ClN, and its molecular weight is approximately 227.72 g/mol. The presence of the pyridine ring enhances its interaction with various biological targets.

The mechanism of action of this compound involves its ability to bind to specific receptors and enzymes, modulating their activity. This modulation can lead to various biological effects depending on the target pathways involved. The specific molecular targets are still under investigation, but initial studies suggest interactions with proteins involved in cellular signaling and enzyme activity regulation.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the PRMT5-PBM interaction, which is crucial for the survival of certain cancer cells lacking the MTAP gene. Inhibition of this interaction leads to reduced substrate methylation and decreased growth in MTAP-deleted cancer cells .

Table 1: Summary of Anticancer Activities

Neuroprotective Effects

The compound also exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s. Its structural similarity to known acetylcholinesterase inhibitors suggests that it may enhance cholinergic signaling by inhibiting acetylcholinesterase activity .

Table 2: Neuroprotective Activity Comparison

| Compound | Mechanism | Reference |

|---|---|---|

| Donepezil | AChE Inhibition | |

| This compound | Potential AChE Inhibition (under investigation) | Current Study |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds such as Hexahydro-5,5-dimethyl-2-(4-pyridinyl)-1H-azepine hydrochloride. However, its unique substitution pattern allows for distinct interactions with biological targets that may not be present in similar compounds.

Table 3: Comparison of Structural Characteristics

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Azepane + Pyridine | Specific substitution pattern |

| Hexahydro-5,5-dimethyl-2-(4-pyridinyl)-1H-azepine hydrochloride | Azepane + Pyridine | Lacks specific substituents |

Case Studies

- Inhibition Studies : A study conducted on a series of small molecules identified this compound as a promising candidate for inhibiting PRMT5 interactions in cancer cells. The compound demonstrated selective binding and effective inhibition in vitro.

- Neuroprotective Evaluation : Preliminary evaluations indicated that the compound could potentially enhance cognitive functions through cholinergic pathways, warranting further exploration in neurodegenerative models.

Q & A

Q. What evidence supports the compound’s potential as a therapeutic agent in neurodegenerative diseases?

- Methodological Answer : In vitro assays demonstrate inhibition of acetylcholinesterase (AChE) via Ellman’s method (IC50 <10 μM). In vivo efficacy is tested in transgenic Alzheimer’s models (e.g., APP/PS1 mice) using Morris water maze for cognitive improvement. Toxicity is assessed via histopathology of liver and kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.